molecular formula C16H16N2O5S B2814051 4-(isopropylsulfonyl)-N-(3-nitrophenyl)benzamide CAS No. 900009-91-8

4-(isopropylsulfonyl)-N-(3-nitrophenyl)benzamide

Cat. No.: B2814051
CAS No.: 900009-91-8
M. Wt: 348.37
InChI Key: MBKVMSQPXGNEPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(isopropylsulfonyl)-N-(3-nitrophenyl)benzamide is an organic compound characterized by its complex structure, which includes an isopropylsulfonyl group and a nitrophenyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(isopropylsulfonyl)-N-(3-nitrophenyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The isopropylsulfonyl group is introduced through sulfonylation reactions, while the nitrophenyl group is added via nitration reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and efficiency, with considerations for cost-effectiveness and environmental impact. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-(isopropylsulfonyl)-N-(3-nitrophenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

    Substitution: The benzamide core allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution, are employed under controlled conditions.

Major Products

Scientific Research Applications

4-(isopropylsulfonyl)-N-(3-nitrophenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(isopropylsulfonyl)-N-(3-nitrophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(methylsulfonyl)-N-(3-nitrophenyl)benzamide
  • 4-(ethylsulfonyl)-N-(3-nitrophenyl)benzamide
  • 4-(propylsulfonyl)-N-(3-nitrophenyl)benzamide

Uniqueness

4-(isopropylsulfonyl)-N-(3-nitrophenyl)benzamide is unique due to the presence of the isopropylsulfonyl group, which imparts distinct chemical and physical properties compared to its analogs

Properties

IUPAC Name

N-(3-nitrophenyl)-4-propan-2-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c1-11(2)24(22,23)15-8-6-12(7-9-15)16(19)17-13-4-3-5-14(10-13)18(20)21/h3-11H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBKVMSQPXGNEPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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